molecular formula C9H7F6NO B12970542 1,1,1,3,3,3-Hexafluoro-2-(5-methyl-2-pyridyl)-2-propanol

1,1,1,3,3,3-Hexafluoro-2-(5-methyl-2-pyridyl)-2-propanol

Cat. No.: B12970542
M. Wt: 259.15 g/mol
InChI Key: QDGHPEURPYFCBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1,3,3,3-Hexafluoro-2-(5-methylpyridin-2-yl)propan-2-ol is a fluorinated organic compound with a unique structure that combines a hexafluoroisopropanol moiety with a methylpyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(5-methylpyridin-2-yl)propan-2-ol typically involves the reaction of hexafluoroacetone with 5-methyl-2-pyridylmagnesium bromide. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1,1,1,3,3,3-Hexafluoro-2-(5-methylpyridin-2-yl)propan-2-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Formation of 1,1,1,3,3,3-Hexafluoro-2-(5-methylpyridin-2-yl)propan-2-one.

    Reduction: Formation of 1,1,1,3,3,3-Hexafluoro-2-(5-methylpyridin-2-yl)propan-2-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1,1,3,3,3-Hexafluoro-2-(5-methylpyridin-2-yl)propan-2-ol has several scientific research applications, including:

    Chemistry: Used as a solvent and reagent in organic synthesis, particularly in reactions requiring a highly polar and non-nucleophilic environment.

    Biology: Employed in the study of enzyme mechanisms and protein folding due to its ability to stabilize certain protein conformations.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for designing fluorinated pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-(5-methylpyridin-2-yl)propan-2-ol involves its interaction with various molecular targets and pathways. The compound’s fluorinated nature enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can lead to changes in protein conformation and activity, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,3,3,3-Hexafluoro-2-propanol: A simpler analog without the pyridine ring, used as a solvent and reagent in organic synthesis.

    1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Another analog with a methyl group instead of the pyridine ring, used in similar applications.

Uniqueness

1,1,1,3,3,3-Hexafluoro-2-(5-methylpyridin-2-yl)propan-2-ol is unique due to the presence of both the hexafluoroisopropanol moiety and the methylpyridine ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it suitable for specialized applications in various fields.

Properties

Molecular Formula

C9H7F6NO

Molecular Weight

259.15 g/mol

IUPAC Name

1,1,1,3,3,3-hexafluoro-2-(5-methylpyridin-2-yl)propan-2-ol

InChI

InChI=1S/C9H7F6NO/c1-5-2-3-6(16-4-5)7(17,8(10,11)12)9(13,14)15/h2-4,17H,1H3

InChI Key

QDGHPEURPYFCBF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.